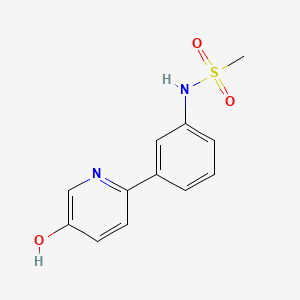
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% (4-OH-2-PCP) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a colorless solid that is soluble in water and other organic solvents, and has a melting point of 123-126 °C. 4-OH-2-PCP is a potent agonist of the NMDA receptor and has been used in a variety of research studies.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been studied for its potential applications in scientific research. It has been used as a tool to study the NMDA receptor and its role in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has also been used to study the effects of NMDA receptor agonists on behavior and learning. In addition, 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been used to study the effects of NMDA receptor agonists on memory and cognition.
Wirkmechanismus
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is a potent agonist of the NMDA receptor. It binds to the NMDA receptor and activates the receptor, leading to the release of neurotransmitters such as glutamate and aspartate. Activation of the NMDA receptor leads to an increase in calcium levels in the cell, which can have a variety of effects on the cell, including the activation of enzymes and the production of proteins.
Biochemical and Physiological Effects
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been studied for its biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and aspartate, which can lead to an increase in brain activity. In addition, 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been shown to increase the production of proteins and enzymes, which can lead to changes in the structure and function of cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has several advantages for laboratory experiments. It is a potent agonist of the NMDA receptor and can be used to study the effects of NMDA receptor agonists on behavior, cognition, and memory. In addition, it is soluble in water and other organic solvents, making it easy to use in experiments. However, it is important to note that 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be toxic in high doses and can have serious side effects.
Zukünftige Richtungen
The potential applications of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in scientific research are vast. Future research could focus on the effects of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, future research could focus on the effects of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% on behavior and learning. Finally, future research could focus on the effects of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% on memory and cognition.
Synthesemethoden
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde and 3-pyrrolidinylcarbonylphenylhydrazine in the presence of an acid catalyst. This reaction yields the hydrazone product. The second step involves the reaction of the hydrazone product with sodium nitrite in the presence of an acid catalyst. This yields 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% as the final product.
Eigenschaften
IUPAC Name |
2-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-14-6-7-17-15(11-14)12-4-3-5-13(10-12)16(20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOHTSOGYUDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692775 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine | |
CAS RN |
1261910-91-1 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














